Strictosidine Synthase Substrate Acceptance: 7-Aza vs. 5-Aza and 6-Aza Isomers
In the only published systematic study of azatryptamine positional isomers as enzyme substrates, 7-azatryptamine (compound 4) was accepted as a substrate by strictosidine synthase (STR1) from Catharanthus roseus, yielding the novel alkaloid 3α(S)-12-azastrictosidine upon condensation with secologanin. In contrast, 5-azatryptamine (compound 2) and 6-azatryptamine (compound 3) failed to serve as substrates in the identical enzymatic Pictet-Spengler reaction [1]. This binary substrate acceptance profile—7-aza isomer active, 5- and 6-aza isomers inactive—establishes that the 7-azaindole scaffold of the target compound possesses a unique enzyme compatibility not shared by other aza-positional isomers. The 2-methyl substituent on the target compound introduces additional steric and electronic modulation beyond that characterized for unsubstituted 7-azatryptamine, making the target compound's enzymatic behavior non-predictable from the simpler 7-aza scaffold alone.
5-Aza, 6-Aza isomers: inactive
| Evidence Dimension | Substrate acceptance by strictosidine synthase (STR1) in enzymatic Pictet-Spengler reaction |
|---|---|
| Target Compound Data | 7-Azatryptamine (core scaffold of target compound): Accepted as substrate; azastrictosidine product confirmed by UPLC/MS and NMR [1] |
| Comparator Or Baseline | 5-Azatryptamine: Not accepted as substrate. 6-Azatryptamine: Not accepted as substrate. 4-Azatryptamine: Accepted as substrate [1] |
| Quantified Difference | Qualitative: 7-aza isomer = substrate (active); 5-aza and 6-aza isomers = non-substrate (inactive). Only 4-aza and 7-aza isomers accepted. |
| Conditions | In vivo precursor-directed biosynthesis in Catharanthus roseus hairy root culture; in vitro enzymatic assay with recombinant His₆-STR1 and secologanin; product detection by UPLC/MS and NMR [1] |
Why This Matters
For chemo-enzymatic alkaloid diversification programs, procurement of the correct aza-positional isomer is critical—only 4- and 7-azatryptamines are productive substrates; selecting a 5- or 6-aza isomer would yield zero enzymatic conversion under identical conditions.
- [1] Lee, H.-Y.; Yerkes, N.; O'Connor, S. E. Aza-Tryptamine Substrates in Monoterpene Indole Alkaloid Biosynthesis. Chemistry & Biology 2009, 16 (12), 1225–1229. DOI: 10.1016/j.chembiol.2009.11.016. View Source
